molecular formula C21H20F2N2OS B2429733 2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazole CAS No. 1226453-09-3

2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazole

Cat. No.: B2429733
CAS No.: 1226453-09-3
M. Wt: 386.46
InChI Key: CADLGNLHBIPIDU-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentylthio group, a difluoromethoxyphenyl group, and a phenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a suitable imidazole derivative is reacted with a cyclopentylthiol compound under basic conditions. The difluoromethoxyphenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection, solvent optimization, and reaction condition refinement. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The cyclopentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The difluoromethoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentylthio)-1-(4-methoxyphenyl)-5-phenyl-1H-imidazole: Similar structure but lacks the difluoromethoxy group.

    2-(Cyclopentylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole: Contains a chlorophenyl group instead of a difluoromethoxyphenyl group.

Uniqueness

The presence of the difluoromethoxy group in 2-(cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazole imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability. These properties can lead to improved bioavailability and efficacy in biological applications compared to similar compounds .

Biological Activity

2-(Cyclopentylsulfanyl)-1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazole is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound features a unique imidazole core substituted with cyclopentylsulfanyl and difluoromethoxy groups. This structural complexity is believed to contribute to its diverse biological effects.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often measured using the zone of inhibition method, where compounds are tested against standard antibiotics for comparative analysis.

CompoundZone of Inhibition (mm)
This compoundTBD
Streptomycin28
Ciprofloxacin31

Anti-inflammatory Properties

Imidazole derivatives are also noted for their anti-inflammatory effects. In vitro studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The specific mechanisms often involve the modulation of signaling pathways like NF-kB and MAPK.

Antitumor Activity

The potential antitumor effects of imidazole derivatives have been explored in several studies. Compounds similar to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. For example, a study reported that certain imidazole derivatives inhibited the growth of breast cancer cells by disrupting cell cycle progression.

The biological activities of imidazole derivatives can be attributed to their ability to interact with various biological targets:

  • Receptor Antagonism : Some imidazoles act as antagonists at neuropeptide Y receptors, which may influence appetite regulation and metabolic processes.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase and lipoxygenase.

Case Studies

  • Antimicrobial Evaluation : A study conducted by Jain et al. synthesized several imidazole derivatives, including this compound. Their antimicrobial efficacy was assessed against multiple bacterial strains, revealing promising results compared to standard treatments.
  • Antitumor Research : In another study, researchers investigated the antitumor potential of imidazole derivatives on human breast cancer cell lines. The findings suggested that these compounds could significantly reduce cell viability through apoptosis induction.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2OS/c22-20(23)26-17-12-10-16(11-13-17)25-19(15-6-2-1-3-7-15)14-24-21(25)27-18-8-4-5-9-18/h1-3,6-7,10-14,18,20H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADLGNLHBIPIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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